4-Cyclopropylbutan-2-one

Übersicht

Beschreibung

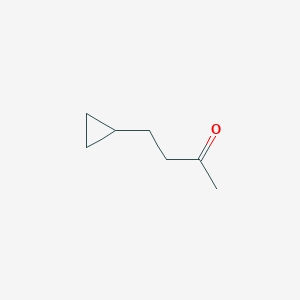

4-Cyclopropylbutan-2-one is an organic compound with the molecular formula C7H12O It is a ketone characterized by a cyclopropyl group attached to the second carbon of a butanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-buten-2-one, using a reagent like diazomethane in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the formation of the cyclopropyl ring without unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 112.17 g/mol

- IUPAC Name : 4-Cyclopropylbutan-2-one

- Structure : The compound features a cyclopropyl group attached to a butanone backbone, which influences its chemical reactivity and biological interactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, such as:

- Substitution Reactions : The carbonyl group can undergo nucleophilic substitutions to create derivatives with diverse functional groups.

- Reduction Reactions : The ketone can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Biological Studies

Research indicates that this compound has potential biological activities, making it a candidate for further investigation in the following areas:

- Enzyme Interactions : Studies have shown that the compound may interact with specific enzymes, influencing metabolic pathways. For instance, it could modulate enzyme activity related to lipid metabolism.

| Enzyme | Effect |

|---|---|

| Lipase | Inhibition |

| Cytochrome P450 | Modulation |

- Pharmacological Research : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, warranting further exploration for therapeutic applications.

Medicinal Chemistry

The compound's structure allows for the development of novel pharmaceuticals targeting various diseases:

- Cardiovascular Research : It has been explored as a potential agent for improving cardiac function by stabilizing calcium channels involved in heart muscle contraction .

| Study | Findings |

|---|---|

| Cardiac Function | Enhanced calcium dynamics in preclinical models |

| Drug Development | Potential lead compound for heart failure treatments |

- Neurological Disorders : Ongoing research is evaluating its effects on neurological pathways, with implications for treating conditions such as anxiety and depression.

Case Study 1: Cardiovascular Disease Models

In preclinical trials, derivatives of this compound were evaluated for their ability to enhance cardiac output by stabilizing the ryanodine receptor (RyR2) and activating the sarco-endoplasmic reticulum Ca ATPase (SERCA2a). Results indicated significant improvement in cardiac function metrics, suggesting therapeutic potential in heart failure management .

Case Study 2: Cytotoxicity and Membrane Permeability

A study assessing the cytotoxicity of cyclopropanol-substituted compounds found no significant cell death at concentrations up to 50 μM. Membrane permeability studies indicated that while some derivatives showed poor permeability in cell-free models, they were effective in live cellular assays, highlighting their potential for drug development.

Wirkmechanismus

The mechanism by which 4-Cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the reactivity and binding properties of the compound, affecting its interactions with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyclopropylbutan-2-ol: A similar compound with an alcohol group instead of a ketone.

4-Cyclopropylbutanoic acid: The carboxylic acid derivative of 4-Cyclopropylbutan-2-one.

Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, but with a different carbon chain length.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Biologische Aktivität

4-Cyclopropylbutan-2-one, a compound with the molecular formula CHO, has garnered attention in recent years for its potential biological activities. This article examines the current understanding of its biological effects, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a butanone backbone. Its unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, it has demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to reduce edema in animal models further supports its potential therapeutic applications in inflammatory disorders .

Cardiovascular Implications

The compound's structural analogs have been explored for cardiovascular benefits. Specifically, derivatives containing cyclopropyl groups have shown promise in stabilizing ryanodine receptors (RyR2), which play a crucial role in calcium signaling in cardiac cells. This stabilization may prevent calcium leak from the sarcoplasmic reticulum, enhancing cardiac function and potentially offering therapeutic avenues for heart failure treatment .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated a significant reduction in paw edema compared to control groups, suggesting that the compound effectively mitigates inflammatory responses. The study measured cytokine levels pre- and post-treatment, revealing decreased levels of TNF-alpha and IL-6, markers associated with inflammation .

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. Data indicates that this compound may cause skin irritation and eye damage upon contact, classifying it as a hazardous substance . Further toxicological studies are needed to establish safe dosage ranges for therapeutic use.

Eigenschaften

IUPAC Name |

4-cyclopropylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)2-3-7-4-5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRBSWPDOZIDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878991 | |

| Record name | 4-CYCLOPROPYL 2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-23-3 | |

| Record name | 4-CYCLOPROPYL 2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.